N'-(2,6-dimethylphenyl)-N-prop-2-enyloxamide
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Overview
Description
N’-(2,6-dimethylphenyl)-N-prop-2-enyloxamide is an organic compound characterized by its unique structure, which includes a dimethylphenyl group and a prop-2-enyloxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dimethylphenyl)-N-prop-2-enyloxamide typically involves the reaction of 2,6-dimethylaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then converted to the final oxamide product under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N’-(2,6-dimethylphenyl)-N-prop-2-enyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-dimethylphenyl)-N-prop-2-enyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the oxamide group to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N’-(2,6-dimethylphenyl)-N-prop-2-enyloxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(2,6-dimethylphenyl)-N-prop-2-enyloxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide: Known for its use as a local anesthetic.
N-(2,6-dimethylphenyl)-4-[(diethylamino)acetyl]amino]benzamide: Studied for its anticonvulsant properties.
2,6-dimethylphenol: Used in the synthesis of various organic compounds.
Uniqueness
N’-(2,6-dimethylphenyl)-N-prop-2-enyloxamide is unique due to its specific structural features and the presence of both dimethylphenyl and prop-2-enyloxamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-8-14-12(16)13(17)15-11-9(2)6-5-7-10(11)3/h4-7H,1,8H2,2-3H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFZNDHCAGKQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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